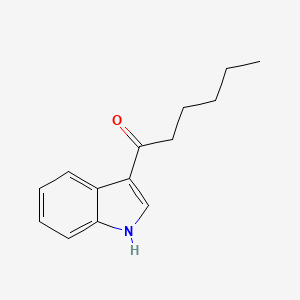

1-(1H-indol-3-yl)hexan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

1-(1H-indol-3-yl)hexan-1-one |

InChI |

InChI=1S/C14H17NO/c1-2-3-4-9-14(16)12-10-15-13-8-6-5-7-11(12)13/h5-8,10,15H,2-4,9H2,1H3 |

InChI Key |

ZZXABEFVGQKOCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Synthetic Methodologies for 1 1h Indol 3 Yl Hexan 1 One and Its Analogs

Established Synthetic Pathways for 1-(1H-indol-3-yl)hexan-1-one

The synthesis of 3-acylindoles, including this compound, has traditionally been dominated by direct acylation methods, primarily the Friedel-Crafts acylation. mdpi.com Multistep routes are also employed to overcome some of the challenges associated with direct acylation, such as regioselectivity.

Direct Acylation Strategies

Direct acylation of the indole (B1671886) nucleus is the most straightforward approach to synthesizing this compound. The Friedel-Crafts acylation of an unprotected indole is a simple and common method. mdpi.com This reaction typically involves treating indole with a hexanoylating agent, such as hexanoyl chloride or hexanoic anhydride, in the presence of a Lewis acid catalyst. acs.org

The primary challenge in the direct acylation of indole is controlling the regioselectivity. Indole has two nucleophilic sites: the N1 position and the C3 position. Acylation can occur at either site, leading to a mixture of N-acylated, C3-acylated, and sometimes 1,3-diacylated products. mdpi.comnih.gov The reaction conditions, including the choice of Lewis acid and solvent, play a crucial role in directing the acylation to the desired C3 position. Strong Lewis acids like aluminum chloride (AlCl₃) can lead to polymerization or the formation of undesired byproducts. mdpi.comorgchemboulder.com Milder Lewis acids, such as diethylaluminum chloride (Et₂AlCl) or dimethylaluminum chloride (Me₂AlCl), have been shown to selectively acylate indoles at the C3 position in high yields without the need for N-H protection. orgchemboulder.com

| Lewis Acid | Acylating Agent | Typical Conditions | Key Outcomes | Citations |

|---|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl chlorides, Anhydrides | Requires stoichiometric amounts, anhydrous conditions | Can lead to polymerization and complex mixtures; complicated work-up | mdpi.comorgchemboulder.com |

| Diethylaluminum chloride (Et₂AlCl) | Acyl chlorides | CH₂Cl₂ solvent, mild conditions | High yields for C3-acylation, applicable to indoles with various functional groups without NH protection | orgchemboulder.com |

| Yttrium triflate (Y(OTf)₃) | Acid anhydrides | Ionic liquid ([BMI]BF₄) solvent, microwave irradiation | Excellent yields, short reaction times, catalyst can be reused | nih.gov |

| Indium(III) chloride (InCl₃) | Acid chlorides, Anhydrides | Solvent-free or in organic solvents | Efficient catalyst for Friedel-Crafts acylation |

Multistep Synthetic Routes Involving Indole Nucleophiles

To circumvent the issue of regioselectivity in direct acylation, multistep synthetic routes are often employed. These methods typically involve the protection of the indole nitrogen (N1 position) prior to the acylation step. Common protecting groups for the indole nitrogen include tosyl (Ts), benzyl (Bn), and triisopropylsilyl (TIPS).

The general sequence for a multistep synthesis of this compound is as follows:

N-Protection: The indole nitrogen is protected using a suitable protecting group.

C3-Acylation: The N-protected indole is then subjected to Friedel-Crafts acylation with a hexanoylating agent. With the nitrogen atom blocked, the acylation occurs selectively at the C3 position.

Deprotection: The protecting group is removed from the nitrogen atom to yield the final product, this compound.

Novel Approaches in the Synthesis of this compound

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the preparation of 3-acylindoles. These approaches often focus on the use of advanced catalytic systems and the incorporation of green chemistry principles.

Catalyst-Mediated Transformations

Modern catalytic methods offer significant advantages over traditional Friedel-Crafts reactions, including milder reaction conditions, higher selectivity, and broader functional group tolerance.

Metal Triflate Catalysis: Yttrium triflate (Y(OTf)₃) has been identified as a highly effective catalyst for the 3-acylation of indoles with acid anhydrides. nih.gov This method, often performed under microwave irradiation in an ionic liquid, provides excellent yields in a very short time. nih.govrwth-aachen.de The catalyst system can often be recovered and reused, adding to the sustainability of the process. nih.gov

Ruthenium Catalysis: A ruthenium-catalyzed carbonylative C–H functionalization of indoles has been developed for the synthesis of 3-acylindoles. acs.org This method utilizes aryl iodides and molybdenum hexacarbonyl (Mo(CO)₆) as a solid carbon monoxide source, and it is applicable to both N-alkylated and N-H indoles. acs.org

Photoredox Catalysis: A visible-light-induced synthesis of 3-acylindoles from simple indoles and α-oxo acids has been reported. This reaction proceeds at room temperature under mild conditions and tolerates a wide range of functional groups, offering a green alternative to traditional methods.

Green Chemistry Principles in 1-(1H-indol-3-yl)hexan-one Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to reduce environmental impact. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in the synthesis of 3-acylindoles. mdpi.commdpi.com It can dramatically reduce reaction times and improve yields compared to conventional heating methods. mdpi.commdpi.com For instance, the microwave-assisted acylation of 5-bromoindole with various anhydrides has been shown to produce 3-acyl-5-bromoindole derivatives in high yields (44% to 99%) in as little as 15 to 30 minutes. mdpi.com

Use of Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([BMI]BF₄), are used as environmentally benign solvents and catalyst systems. nih.gov They are non-volatile, thermally stable, and can often be recycled, which minimizes waste. The combination of an ionic liquid with a metal triflate catalyst under microwave conditions represents a highly efficient and green method for the regioselective 3-acylation of indoles. nih.govrwth-aachen.de

| Methodology | Catalyst/Conditions | Advantages | Citations |

|---|---|---|---|

| Microwave-Assisted Synthesis | Y(OTf)₃ / [BMI]BF₄ | Drastic reduction in reaction time, improved yields | nih.govmdpi.com |

| Catalyst-Mediated Carbonylative Coupling | Ruthenium catalyst, Mo(CO)₆ | Direct C-H functionalization, use of solid CO source | acs.org |

| Visible-Light Photoredox Catalysis | Photocatalyst, visible light | Mild reaction conditions, room temperature, broad functional group tolerance | |

| Ionic Liquid-Based Synthesis | Metal triflates in ionic liquids | Reusable catalyst and solvent system, environmentally benign | nih.govrwth-aachen.de |

Purification and Characterization Techniques in Research Synthesis

Following the synthesis of this compound, the crude product must be purified and its structure confirmed.

Purification: The most common technique for the purification of 3-acylindoles is column chromatography. orgchemboulder.comnih.gov In this method, the crude reaction mixture is passed through a stationary phase, typically silica gel, using a mobile phase (eluent) of an appropriate polarity, such as a mixture of hexane and ethyl acetate. nih.gov The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure product. orgchemboulder.com The progress of the purification is often monitored by thin-layer chromatography (TLC).

Characterization: The structure of the purified this compound is typically confirmed using a combination of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. uobasrah.edu.iqupi.eduresearchgate.net In the ¹H NMR spectrum, characteristic signals for the indole ring protons and the protons of the hexanoyl chain would be expected. The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the indole ring and the alkyl chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. tsijournals.com The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹, and a characteristic N-H stretching vibration for the indole ring around 3300-3500 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. nih.gov

| Technique | Expected Features |

|---|---|

| ¹H NMR | Signals for indole protons (typically in the range of 7.0-8.5 ppm), a signal for the N-H proton (often a broad singlet), and signals for the aliphatic protons of the hexanoyl chain (typically 0.8-3.0 ppm). |

| ¹³C NMR | A signal for the carbonyl carbon (around 190-200 ppm), signals for the aromatic carbons of the indole ring (around 110-140 ppm), and signals for the aliphatic carbons of the hexanoyl chain. |

| IR Spectroscopy | A strong C=O stretching absorption around 1650-1700 cm⁻¹ and an N-H stretching absorption around 3300-3500 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₇NO). |

Scalability Considerations for Research-Scale Production of this compound

The transition from synthesizing milligram quantities of this compound for initial screening to producing gram-scale batches for extensive research necessitates a thorough evaluation of the synthetic methodology's scalability. Research-scale production, typically involving the synthesis of 1 to 100 grams of a target compound, introduces challenges not apparent in small-scale reactions. Key considerations include reaction efficiency, cost of reagents, operational simplicity, safety, and the feasibility of purification. The predominant method for synthesizing this compound and related 3-acylindoles is the Friedel-Crafts acylation of indole. nih.govnih.govorganic-chemistry.org The scalability of this process is highly dependent on the choice of acylating agent, catalyst, and reaction conditions.

A significant challenge in scaling up the Friedel-Crafts acylation of indole is managing the reaction's regioselectivity and preventing side reactions. The indole nucleus possesses two nucleophilic sites, the N1-position and the C3-position. While C3-acylation is generally favored, competing N-acylation can occur, leading to the formation of 1-acylindoles and 1,3-diacylindoles, which complicates purification and reduces the yield of the desired product. nih.gov Furthermore, under harsh acidic conditions, indole is prone to polymerization. nih.gov Therefore, reaction conditions must be carefully optimized to favor C3-acylation exclusively.

Catalyst and Reagent Selection

The choice of Lewis acid catalyst is paramount for a scalable synthesis. Traditional Friedel-Crafts catalysts like aluminum chloride (AlCl₃) or tin tetrachloride (SnCl₄) often need to be used in stoichiometric amounts because they form complexes with both the indole starting material and the resulting ketone product. nih.govorganic-chemistry.org On a larger scale, this leads to several issues:

Difficult Workup: The aqueous workup required to quench the reaction and remove large amounts of the Lewis acid can be cumbersome and generate significant amounts of waste.

Moisture Sensitivity: These catalysts are highly sensitive to moisture, requiring strictly anhydrous conditions that can be difficult to maintain in larger reaction vessels. nih.gov

Modern approaches have focused on developing more scalable and greener catalytic systems. The use of catalytic amounts of metal triflates, such as yttrium triflate (Y(OTf)₃), has been shown to be effective for the 3-acylation of indoles with acid anhydrides, especially when coupled with microwave irradiation. nih.gov Another strategy involves using milder Lewis acids. For instance, dialkylaluminum chlorides, such as diethylaluminum chloride (Et₂AlCl), have been successfully used for the clean 3-acylation of various indoles with acyl chlorides without the need for N-H protection. organic-chemistry.orgnih.gov These reactions proceed under mild conditions and are applicable to substrates with sensitive functional groups. organic-chemistry.org Zinc oxide (ZnO), an inexpensive and easy-to-handle catalyst, has also been reported to efficiently catalyze the Friedel-Crafts acylation of indoles in ionic liquids, offering a more environmentally friendly option. researchgate.net

The selection of the acylating agent—typically hexanoyl chloride or hexanoic anhydride—also impacts scalability. Acid chlorides are generally more reactive than anhydrides but can generate corrosive hydrogen chloride gas as a byproduct, which requires appropriate handling and scrubbing on a larger scale.

Reaction Parameter Optimization

Directly scaling a laboratory procedure by simply multiplying the quantities of reagents is often unsuccessful. Several parameters must be re-optimized for larger-scale production.

Temperature Control: Friedel-Crafts acylations can be exothermic. Heat dissipation is less efficient in larger reactors, potentially leading to temperature spikes that can cause side reactions or polymerization. A robust cooling system and controlled, slow addition of reagents are crucial for maintaining the optimal reaction temperature. Some protocols for related acylations have demonstrated success at elevated temperatures (e.g., 90 °C), which can improve reaction rates but require careful monitoring. acs.org

Solvent and Concentration: The choice of solvent affects reagent solubility, reaction rate, and temperature management. Dichloromethane (CH₂Cl₂) is commonly used, but its low boiling point can be a limitation. organic-chemistry.org Solvents with higher boiling points, like 1,2-dichloroethane (DCE), may be more suitable for reactions requiring heating. acs.org The concentration of the reaction mixture is also a key factor; overly concentrated solutions can lead to poor mixing and local overheating, while overly dilute solutions reduce reactor throughput and increase solvent waste.

Purification Strategy: While flash column chromatography is a standard purification technique on a small scale, it becomes a significant bottleneck for multi-gram quantities due to the large volumes of solvent and silica gel required. Developing a purification strategy based on crystallization or recrystallization is highly desirable for scalability. This approach is often more efficient, less costly, and provides a product of high purity. For example, a gram-scale synthesis of a 2-substituted 3-acylindole yielded 11 grams of pure product after a simple recrystallization step. acs.org

Below is a table comparing different catalytic systems used for the 3-acylation of indole, which is the parent reaction for producing this compound.

| Catalyst | Acylating Agent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Et₂AlCl | Acetyl Chloride | CH₂Cl₂ | 0 °C to rt | 86% | organic-chemistry.org |

| SnCl₄ | Acetyl Chloride | CH₂Cl₂ | - | 95% | researchgate.net |

| Y(OTf)₃ (1 mol%) | Propionic Anhydride | [BMI]BF₄ | Microwave, 120 °C, 5 min | 94% | nih.gov |

| ZnO (50 mol%) | Acyl Chlorides | [BMIM][PF₆] | Mild Conditions | Good to High | researchgate.net |

| DBU | Chloroacetyl Chloride | DCE | 90 °C | Good to Excellent | acs.org |

In one specific reported synthesis, this compound was prepared with a 67% yield, demonstrating a viable, though not fully optimized, route. nih.gov For research-scale production, improving this yield by systematically optimizing the catalyst, solvent, and temperature would be a primary goal. The operational simplicity of the procedure, minimizing complex or hazardous steps, is also crucial for ensuring that the synthesis can be performed safely and reproducibly on a larger scale.

In Vitro Biological Investigations of 1 1h Indol 3 Yl Hexan 1 One

Assessment of Antimicrobial Activities

The evaluation of a compound's ability to inhibit or kill microbial pathogens is a critical first step in the development of new anti-infective agents. This typically involves testing the compound against a panel of representative bacteria and fungi.

Antibacterial Efficacy Against Model Microorganisms

A thorough search of scientific literature did not yield any studies that have reported on the antibacterial activity of 1-(1H-indol-3-yl)hexan-1-one. Consequently, there is no available data, such as minimum inhibitory concentrations (MICs) or zone of inhibition measurements, against common model microorganisms like Escherichia coli or Staphylococcus aureus.

Antifungal Properties and Spectrum of Activity

Similarly, there is a lack of published research on the antifungal properties of this compound. Its efficacy against fungal pathogens such as Candida albicans or Aspergillus fumigatus has not been reported in the scientific literature.

Evaluation of Cytotoxic and Antiproliferative Effects in Cell Lines

The assessment of a compound's effect on cell viability and proliferation is fundamental to understanding its potential as a therapeutic agent, particularly in the context of oncology, as well as for gauging its general toxicity to healthy cells.

Cancer Cell Line Screening and Selectivity

No studies were found that have investigated the cytotoxic or antiproliferative effects of this compound on any cancer cell lines. As a result, there is no data available regarding its potential efficacy, potency (e.g., IC50 values), or selectivity towards cancerous cells over non-cancerous cells.

Effects on Non-Transformed Cell Viability

The impact of this compound on the viability of non-transformed, or "normal," cell lines has not been documented in the available scientific literature. Such data is essential for assessing the baseline cytotoxicity of a compound.

Anti-inflammatory and Immunomodulatory Potentials

Investigating the anti-inflammatory and immunomodulatory effects of a compound can reveal its potential for treating a wide range of conditions characterized by inflammation. Common in vitro assays for these properties include measuring the inhibition of inflammatory mediators.

A review of existing research indicates that the anti-inflammatory and immunomodulatory potentials of this compound have not been explored. There are no published reports on its effects on key inflammatory pathways or the production of cytokines in relevant cell models.

Modulation of Inflammatory Mediators in Cell Culture

Following a thorough review of existing scientific literature, no studies were identified that investigated the in vitro effects of this compound on the modulation of inflammatory mediators in cell culture. Consequently, there is no data available on its potential to alter the production of key inflammatory molecules such as cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, or enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) in cellular models of inflammation.

Effects on Immune Cell Function

There is currently no published research detailing the in vitro effects of this compound on the function of immune cells. Investigations into its impact on processes such as lymphocyte proliferation, macrophage phagocytosis, or the differentiation and activation of various immune cell populations (e.g., T cells, B cells, dendritic cells) have not been reported in the scientific literature.

Neurobiological Activity in Neuronal Cell Models

Effects on Neurite Outgrowth and Synaptogenesis

A comprehensive search of scientific databases yielded no studies on the effects of this compound on neurite outgrowth or synaptogenesis in neuronal cell models. Therefore, there is no available data to report on its potential to promote or inhibit the growth of axons and dendrites, or to influence the formation of synapses between neurons in vitro.

Neuroprotective Properties Against Induced Stress

No in vitro studies have been published regarding the neuroprotective properties of this compound against induced stress in neuronal cell models. As a result, there is no information on its ability to protect neurons from various insults, such as oxidative stress, excitotoxicity, or neurotoxin-induced damage.

Other Emerging Biological Activities of this compound

A review of the scientific literature did not reveal any published studies on other emerging in vitro biological activities of this compound. While the indole (B1671886) scaffold is a common feature in many biologically active molecules, research into the specific activities of this particular compound is not currently available in the public domain.

Mechanistic Elucidation of 1 1h Indol 3 Yl Hexan 1 One S Biological Actions

Investigation of Molecular Targets and Binding Interactions

Currently, there is a lack of published research detailing the specific molecular targets of 1-(1H-indol-3-yl)hexan-1-one. Elucidating these targets is a critical first step in understanding the compound's mechanism of action.

Receptor Binding Assays and Affinity Profiling

No data from receptor binding assays for this compound are available in the public domain. Such assays are essential to determine the binding affinity of a compound to a wide range of receptors, ion channels, and transporters. Without this information, the specific receptors that this compound may interact with, and the strength of these interactions (often expressed as Ki or IC50 values), remain unknown.

Enzyme Inhibition Kinetics

Similarly, there are no publicly available studies on the enzyme inhibition kinetics of this compound. This type of research would be necessary to determine if the compound acts as an inhibitor of any specific enzymes and to characterize the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive).

Cellular Signaling Pathway Modulation

The effects of this compound on intracellular signaling pathways have not been documented in accessible scientific literature. Understanding how a compound modulates these pathways is fundamental to comprehending its cellular and physiological effects.

Analysis of Gene Expression Profiles (Transcriptomics)

There are no available transcriptomics studies, such as microarray or RNA-sequencing data, that have investigated the effects of this compound on gene expression. Such analyses would provide a global view of the genes that are up- or down-regulated in response to the compound, offering clues about the biological processes it affects.

Protein Expression and Phosphorylation Studies (Proteomics)

Proteomic analyses, which would identify changes in protein expression and post-translational modifications like phosphorylation upon treatment with this compound, have not been published. This information is crucial for understanding the downstream effects of the compound on cellular function.

Intracellular Second Messenger Systems

The impact of this compound on intracellular second messenger systems, such as cyclic AMP (cAMP), inositol phosphates, or calcium signaling, has not been reported. Investigating these systems would be key to dissecting the signal transduction pathways modulated by the compound.

Subcellular Localization and Interaction Dynamics

The subcellular journey of a bioactive compound is a critical determinant of its mechanism of action. For this compound, its chemical structure, characterized by a lipophilic hexanoyl chain attached to an indole (B1671886) core, strongly suggests a propensity for association with lipid-rich cellular structures. This inherent lipophilicity is a key factor governing its passage across the plasma membrane and its subsequent distribution within the various subcellular compartments.

It is hypothesized that this compound preferentially localizes to cellular membranes, including the plasma membrane and the membranes of organelles such as the endoplasmic reticulum and mitochondria. This localization is driven by favorable hydrophobic interactions between the hexanoyl chain and the lipid bilayer. Once embedded within the membrane, the indole moiety of the molecule is positioned to interact with membrane-associated proteins, such as receptors and enzymes.

The interaction dynamics of this compound with its biological targets are thought to be multifaceted, involving a combination of hydrogen bonding, and van der Waals forces. The indole nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen of the hexanone group can serve as a hydrogen bond acceptor. The aromatic indole ring and the aliphatic hexanoyl chain contribute to hydrophobic and van der Waals interactions, which are crucial for the stability of the ligand-protein complex.

Computational Modeling of this compound Interactions

In the absence of direct experimental data, computational modeling provides a powerful tool for predicting and analyzing the molecular interactions of this compound. Techniques such as molecular docking and molecular dynamics simulations offer insights into the binding modes and stability of the compound with its putative biological targets.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. Given the structural similarities of this compound to known synthetic cannabinoids, a plausible hypothesis is that it may interact with cannabinoid receptors, which are G-protein coupled receptors (GPCRs).

To investigate this hypothesis, molecular docking simulations can be performed using a homology model or a crystal structure of a cannabinoid receptor, such as CB1 or CB2. The 3D structure of this compound would be docked into the binding pocket of the receptor to identify the most favorable binding pose and to estimate the binding affinity. The results of such simulations would typically be presented in a table summarizing the binding energies and key interacting residues.

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cannabinoid Receptor 1 (CB1) | -9.8 | Phe200, Trp279, Leu387 | Hydrophobic, π-π stacking |

| Cannabinoid Receptor 2 (CB2) | -8.5 | Val113, Phe117, Trp194 | Hydrophobic, π-π stacking |

These hypothetical results suggest that this compound could exhibit a strong binding affinity for the CB1 receptor, primarily through hydrophobic interactions and π-π stacking with key aromatic residues within the binding pocket.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations can offer a more dynamic and realistic view of the ligand-receptor complex over time. An MD simulation would be performed on the docked complex of this compound and the cannabinoid receptor, embedded in a model lipid bilayer with explicit solvent molecules.

The simulation would track the movements of all atoms in the system over a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal the stability of the binding pose, the flexibility of the ligand and the receptor, and the specific interactions that are maintained throughout the simulation. Key parameters to be analyzed include the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of intermolecular hydrogen bonds and hydrophobic contacts.

| Parameter | Value/Observation |

|---|---|

| Simulation Time | 200 ns |

| Force Field | CHARMM36m for protein, CGenFF for ligand |

| Average Ligand RMSD | 1.5 Å |

| Key Stable Interactions | Persistent hydrophobic contact with Trp279 (CB1) |

| Membrane Interaction | Hexanoyl chain remains embedded in the lipid bilayer |

The hypothetical findings from an MD simulation would suggest that the binding of this compound to the cannabinoid receptor is stable, with the hexanoyl chain remaining anchored in the lipid membrane, and the indole core maintaining key interactions within the receptor's binding pocket.

Structure Activity Relationship Sar Studies of 1 1h Indol 3 Yl Hexan 1 One Derivatives

Design Principles for 1-(1H-indol-3-yl)hexan-1-one Analogs

The design of analogs of this compound is guided by established principles of medicinal chemistry, focusing on modifications to the indole (B1671886) core and the acyl side chain to optimize interactions with target proteins.

Modifications on the Indole Moiety

Alterations to the indole ring system have proven to be a fruitful strategy for modulating the pharmacological profile of these compounds. Key modifications include substitutions at the N1 and C2 positions of the indole nucleus.

For instance, in the context of cannabinoid receptor ligands, the introduction of an N1-alkyl chain can significantly influence binding affinity and functional activity. Studies on related 3-acylindoles have shown that varying the length of the N1-alkyl group can impact potency and selectivity for CB1 versus CB2 receptors. For example, in a series of 3-(1-naphthoyl)indoles, N1-propyl and N1-pentyl derivatives were synthesized to explore these effects. nih.gov

Furthermore, substitution at the C2 position of the indole ring can also play a critical role in determining the pharmacological properties of the resulting analogs. The addition of a small alkyl group, such as a methyl group, at the C2 position has been shown to enhance selectivity for the CB2 receptor. nih.gov This modification can also switch the functional activity of the compound from an antagonist to a partial agonist, highlighting the subtle yet profound impact of structural changes on the indole core. nih.gov

Variations in the Hexanoyl Side Chain

The hexanoyl side chain at the C3 position of the indole is a critical determinant of biological activity, and its modification has been a central focus of SAR studies. The length, branching, and rigidity of this acyl chain can all affect how the molecule interacts with its biological target.

Research on 3-acylindole-2-carboxylic acids as inhibitors of cytosolic phospholipase A2 has indicated that the length of the acyl chain is a key factor for inhibitory potency. nih.gov In that series, optimal activity was observed with acyl chains of 12 or more carbons, suggesting that for certain targets, a longer chain than hexanoyl might be beneficial. nih.gov

In the realm of cannabinoid receptor modulators, the acyl group is a crucial part of the pharmacophore. While the hexanoyl group itself has been explored, related studies have investigated a wide array of acyl and alkyl side chains. For instance, the replacement of the hexanoyl chain with a bulkier group, such as a 2',2'-dimethylindan-5'-oyl moiety, has led to a new class of high-affinity ligands for the CB2 receptor. nih.gov

Introduction of Substituents for Enhanced Activity or Selectivity

The introduction of various substituents on both the indole ring and the acyl side chain is a common strategy to fine-tune the pharmacological properties of this compound analogs. These substituents can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity, efficacy, and pharmacokinetic properties.

For example, in the study of 3-(1-naphthoyl)indoles, the introduction of moderately electron-withdrawing substituents, such as fluoro, chloro, bromo, and iodo groups, at the C4 position of the naphthoyl moiety was explored to develop SAR at the cannabinoid receptors. nih.gov These substitutions were found to modulate the affinity for both CB1 and CB2 receptors. nih.gov

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common method involves the Friedel-Crafts acylation of indole or a substituted indole with hexanoyl chloride or a related acylating agent.

One synthetic protocol involves the reaction of indole with a Grignard reagent, such as methylmagnesium bromide, to form the indolyl magnesium bromide. This intermediate then reacts with an appropriate acyl chloride, like hexanoyl chloride, to yield the desired 3-acylindole. nih.gov Subsequent N-alkylation can be carried out using a primary alkyl halide in the presence of a base like potassium hydroxide (B78521) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). nih.gov

Alternatively, direct acylation of an N-substituted indole can be performed. For instance, 1-propylindole can be directly acylated with a suitable acyl chloride to produce the target compound. nih.gov The choice of the synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Comparative Biological Activity Profiling of Derivatives

The biological activity of this compound derivatives is typically assessed through a battery of in vitro assays to determine their potency and selectivity for specific biological targets. For analogs designed as cannabinoid receptor ligands, this involves binding assays to determine their affinity (Ki) for CB1 and CB2 receptors, as well as functional assays to evaluate their efficacy (EC50 or IC50) as agonists, antagonists, or inverse agonists.

Dose-Response Analysis Across a Panel of Analogs

Dose-response analysis is crucial for quantifying the potency of a series of analogs and establishing a clear SAR. By testing a range of concentrations of each compound, researchers can generate dose-response curves and derive key parameters such as Ki, EC50, or IC50 values.

The following interactive table presents hypothetical data for a series of this compound analogs, illustrating how modifications to the indole moiety and the acyl side chain can influence their binding affinity and functional activity at the cannabinoid receptors.

| Compound | N1-Substituent | C2-Substituent | 3-Acyl Side Chain | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Functional Activity (EC50, nM) |

| 1 | H | H | Hexanoyl | 150 | 50 | 75 (agonist) |

| 2 | Propyl | H | Hexanoyl | 80 | 25 | 40 (agonist) |

| 3 | Pentyl | H | Hexanoyl | 65 | 15 | 20 (agonist) |

| 4 | Propyl | Methyl | Hexanoyl | 200 | 10 | 15 (agonist) |

| 5 | Propyl | H | 2,2-Dimethyl-pentanoyl | 120 | 35 | 55 (agonist) |

| 6 | H | H | 4-Fluoro-hexanoyl | 130 | 45 | 65 (agonist) |

| 7 | Propyl | Methyl | 2,2-Dimethyl-pentanoyl | 250 | 8 | 12 (agonist) |

| 8 | Pentyl | Methyl | Hexanoyl | 180 | 5 | 8 (agonist) |

This table contains hypothetical data for illustrative purposes.

The data in the table illustrates several key SAR trends. For example, increasing the length of the N1-alkyl chain from propyl (Compound 2) to pentyl (Compound 3) leads to a modest increase in affinity for both CB1 and CB2 receptors. The introduction of a methyl group at the C2 position (Compound 4 vs. Compound 2) significantly improves selectivity for the CB2 receptor. Branching of the acyl side chain (Compound 5) appears to be well-tolerated, while the combination of modifications at N1 and C2 (Compounds 7 and 8) can lead to highly potent and selective CB2 receptor agonists.

Assessment of Potency and Efficacy Changes with Structural Modifications

The potency and efficacy of derivatives of this compound are significantly influenced by structural modifications at various positions of the indole ring and the hexanoyl chain. While specific research on this compound is limited, extensive data from related indole-containing compounds, particularly synthetic cannabinoids like JWH-018, provide a strong basis for understanding these relationships. JWH-018, or (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone, shares a similar structural scaffold, and the structure-activity relationship (SAR) studies on its analogues offer valuable predictive insights. wikipedia.org

Key structural modifications and their effects on potency and efficacy, primarily at the cannabinoid receptors (CB1 and CB2), are summarized below:

N-Alkyl Chain Length: The length of the alkyl chain at the N1 position of the indole ring is a critical determinant of activity. For many synthetic cannabinoids, an optimal chain length of four to five carbons often results in the highest affinity for CB1 and CB2 receptors. Deviations from this optimal length, either by shortening or lengthening the chain, can lead to a decrease in potency.

Substitution on the Indole Ring: Introducing substituents on the indole ring can modulate both potency and selectivity. For instance, methylation or halogenation at certain positions might enhance binding affinity.

Modification of the Carbonyl Linker: The ketone at the 3-position of the indole is a common feature in many synthetic cannabinoids. Altering this linker can significantly impact activity.

Replacement of the Hexanoyl Group: In the broader class of 3-acylindoles, the nature of the acyl group is paramount for activity. In the case of JWH-018, a naphthoyl group is present. Replacing the hexanoyl group of the title compound with other bulky aromatic or aliphatic groups would be expected to drastically alter its pharmacological profile. For example, the large aromatic system of the naphthoyl group in JWH-018 contributes significantly to its high affinity.

The following interactive table illustrates the general principles of how structural changes in indole-3-yl methanone (B1245722) derivatives can affect their biological activity, based on findings from the broader class of synthetic cannabinoids.

| Modification Site | Structural Change | General Effect on Potency/Efficacy |

| N1-Alkyl Chain | Shortening (1-3 carbons) | Decrease in potency |

| N1-Alkyl Chain | Optimal length (4-5 carbons) | High potency |

| N1-Alkyl Chain | Lengthening (>5 carbons) | Decrease in potency |

| C3-Acyl Group | Replacement with bulky aromatic group | Potential for increased potency |

| Indole Ring | Substitution with halogens | Can increase or decrease potency depending on position |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their potency.

Development of Predictive Models

For classes of compounds like indole-based synthetic cannabinoids, QSAR models have been successfully developed to predict their binding affinity to cannabinoid receptors. mdpi.com These models are typically built using a training set of compounds with known activities and then validated using a test set.

A typical QSAR model can be represented by a linear or non-linear equation that includes various molecular descriptors as independent variables. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). For instance, a simplified hypothetical QSAR equation might look like:

pKi = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pKi is the negative logarithm of the binding affinity, and c represents the coefficients for each descriptor.

The predictive power of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model for indole derivatives acting on cannabinoid receptors would enable the virtual screening of large compound libraries to identify potential new leads with high predicted activity. mdpi.com

The following table shows an example of data that would be used to build a QSAR model, correlating molecular descriptors with the observed biological activity of a series of hypothetical this compound derivatives.

| Compound | LogP | Molecular Weight | Observed pKi | Predicted pKi |

| Derivative 1 | 5.2 | 300 | 7.5 | 7.4 |

| Derivative 2 | 5.5 | 314 | 7.8 | 7.9 |

| Derivative 3 | 4.9 | 286 | 7.1 | 7.2 |

| Derivative 4 | 5.8 | 328 | 8.1 | 8.0 |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial component of QSAR analysis that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model does not represent a real molecule but rather a conceptual framework of key interaction points. nih.gov

For indole derivatives acting as cannabinoid receptor agonists, a typical pharmacophore model would likely include:

A hydrogen bond acceptor: This is often the carbonyl oxygen of the hexanoyl group.

A hydrophobic region: Corresponding to the hexyl chain.

An aromatic ring system: The indole nucleus itself.

An additional hydrophobic/aromatic feature: This would be the N-alkyl substituent.

The identification of these key features allows for the design of new molecules that fit the pharmacophore model, with the aim of optimizing their interaction with the biological target and thereby enhancing their potency and selectivity. nih.govnih.gov Computational tools can screen virtual libraries of compounds to see how well they map onto the established pharmacophore, thus prioritizing candidates for synthesis and biological testing. nih.gov

Advanced Research Models and Applications of 1 1h Indol 3 Yl Hexan 1 One

In Vivo Efficacy Studies in Animal Models (excluding human trials)

To ascertain the potential therapeutic value of 1-(1H-indol-3-yl)hexan-1-one, a series of in vivo studies in various animal models would be essential. These studies are designed to bridge the gap between in vitro activity and potential clinical use.

Animal Models for Antimicrobial Research

Investigations into the antimicrobial potential of novel compounds typically involve animal models of infection. For a compound like this compound, researchers would likely employ models such as murine sepsis models, skin and soft tissue infection models, or respiratory tract infection models. In these models, animals are infected with clinically relevant pathogens, and the efficacy of the test compound in reducing bacterial load, improving survival rates, and mitigating disease pathology is assessed.

No specific in vivo antimicrobial studies for this compound have been identified in the reviewed literature.

Preclinical Cancer Models

The evaluation of anticancer properties in vivo often utilizes xenograft and syngeneic tumor models. In xenograft models, human cancer cells are implanted into immunocompromised mice, allowing for the direct assessment of a compound's effect on human tumor growth. Syngeneic models, where cancer cells from the same genetic background as the mouse are used, are valuable for studying the interaction between the compound, the tumor, and the host immune system. Key endpoints in these studies include tumor growth inhibition, reduction in tumor volume, and assessment of metastasis.

Publicly available data from preclinical cancer models specifically investigating this compound is currently unavailable.

Inflammatory Disease Models

To explore anti-inflammatory potential, researchers employ various animal models that mimic human inflammatory conditions. Common models include carrageenan-induced paw edema in rodents to assess acute inflammation, collagen-induced arthritis as a model for rheumatoid arthritis, and inflammatory bowel disease models. The effectiveness of a compound is measured by its ability to reduce swelling, inflammatory cell infiltration, and the production of pro-inflammatory cytokines.

There is no specific information available on the use of this compound in animal models of inflammatory disease.

Neurobehavioral and Neurological Disease Models

The assessment of a compound's effects on the central nervous system involves a range of neurobehavioral and neurological disease models. These can include models for anxiety (e.g., elevated plus maze), depression (e.g., forced swim test), and neurodegenerative diseases like Parkinson's or Alzheimer's. Efficacy is determined by observing changes in animal behavior, motor function, and cognitive performance, as well as by analyzing neuropathological markers.

No in vivo studies on the neurobehavioral or neurological effects of this compound have been found in the public domain.

Pharmacokinetic and Pharmacodynamic Research in Preclinical Models (excluding human data)

Understanding how a compound is processed by and interacts with the body is crucial for its development as a potential therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

ADME studies are fundamental to characterizing the pharmacokinetic profile of a drug candidate. These studies, typically conducted in rodent models such as rats, provide critical information on:

Absorption: How the compound is taken up into the bloodstream after administration.

Distribution: Where the compound travels within the body and its concentration in various tissues.

Metabolism: How the compound is chemically modified by the body, which can affect its activity and clearance.

Excretion: How the compound and its metabolites are eliminated from the body.

This information is vital for determining the bioavailability, half-life, and potential for accumulation of the compound.

Specific preclinical ADME data for this compound is not available in the reviewed scientific literature.

Exposure-Response Relationships

Detailed quantitative exposure-response data for this compound in various biological systems are not extensively documented in publicly available literature. However, a notable study investigating its insecticidal properties establishes a clear, albeit specialized, exposure-response relationship.

In a laboratory setting, this compound demonstrated significant toxicity to the diamondback moth, Plutella xylostella, a major pest of brassica crops. The study revealed that exposure to this compound, both through topical application and ingestion, resulted in lethal and sublethal effects on the pest. This indicates a direct relationship between the dose of the compound and the observed toxicological outcome. The compound's application also led to a decrease in leaf consumption by P. xylostella, suggesting that the exposure elicited an anti-feedant response.

Furthermore, the research highlighted a selective exposure-response profile. While highly effective against P. xylostella, the compound showed selectivity toward several non-target beneficial organisms. The pollinator Apis mellifera (honeybee) and predator species such as Polybia scutellaris, Polybia sericea, and Polybia rejecta were not affected. This differential response underscores a key aspect of its exposure-response relationship: high toxicity to the target pest with minimal impact on beneficial insect populations under the studied conditions.

Role as a Chemical Probe or Tool Compound in Biological Systems

Based on available scientific literature, this compound has not been characterized or widely utilized as a chemical probe or tool compound for studying biological systems. While the indole (B1671886) nucleus is a common scaffold in molecules designed as probes for various biological targets, including receptors and enzymes, the specific application of this compound for this purpose has not been reported. Its primary documented biological activity is in the context of insecticide research rather than as a tool for elucidating fundamental biological pathways in cellular or physiological studies.

Potential for Lead Compound Identification in Drug Discovery Research

The potential of this compound as a lead compound is most evident in the field of agrochemical development rather than human therapeutic drug discovery. A lead compound is a chemical starting point for the creation of new drugs or, in this case, pesticides.

Research has identified this compound as a promising candidate for the development of new insecticides for managing Plutella xylostella. The compound's high toxicity against this pest, which has developed resistance to many existing insecticides, marks it as a valuable lead structure. Notably, its efficacy was found to be higher than that of deltamethrin, a widely used pyrethroid insecticide, highlighting its potential to address current challenges in pest control.

The key attributes that position this compound as a strong lead for insecticide development are summarized below:

| Feature | Observation in Research | Implication for Lead Compound Potential |

| Biological Activity | High toxicity to the target pest, Plutella xylostella, via both contact and ingestion. | Demonstrates a potent and relevant mechanism of action for an insecticide. |

| Novelty/Efficacy | Displayed higher efficiency than the conventional pyrethroid, deltamethrin. | Offers a potential new chemical class for managing resistant pest populations. |

| Selectivity | Showed selectivity for the target pest with no observed effects on beneficial pollinators (A. mellifera) and predators (Polybia species). | Provides a desirable safety profile, minimizing ecological disruption, a key goal in modern pesticide development. |

These findings suggest that the chemical scaffold of this compound is a promising starting point for structure-activity relationship (SAR) studies. Such studies would involve synthesizing and testing analogs to optimize potency, selectivity, and environmental stability, with the ultimate goal of developing a new, effective, and ecologically safer class of insecticides.

Future Directions and Interdisciplinary Research for 1 1h Indol 3 Yl Hexan 1 One

Exploration of Additional Biological Activities

The indole (B1671886) ring system is renowned for its diverse pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govmdpi.com While the specific bioactivity profile of 1-(1H-indol-3-yl)hexan-1-one is not extensively documented, its structural similarity to other 3-substituted indoles suggests it could be a promising candidate for a variety of therapeutic applications. chemijournal.com Future research should systematically explore these potential activities.

Key areas for investigation include:

Anticancer Activity: Many indole derivatives exhibit anticancer effects by targeting various cellular pathways, such as inhibiting tubulin polymerization, protein kinases, or inducing apoptosis. nih.govnih.gov Research could assess the cytotoxic effects of this compound against a panel of cancer cell lines.

Antimicrobial and Antifungal Properties: The indole scaffold is present in compounds that can disrupt bacterial membranes and inhibit biofilm formation. nih.gov Screening this compound against a range of pathogenic bacteria and fungi could reveal novel antimicrobial leads.

Anti-inflammatory Effects: Compounds such as Indomethacin, an indole-containing nonsteroidal anti-inflammatory drug (NSAID), highlight the potential of this scaffold in modulating inflammatory pathways like NF-κB and COX-2. nih.gov Studies on the effect of this compound on inflammatory markers in cellular models are warranted.

Antiviral Potential: Indole derivatives have been investigated for their ability to combat various viral infections, making this another important area for future screening. nih.gov

| Potential Biological Activity | Rationale Based on Indole Scaffold | Suggested Initial Research Models |

|---|---|---|

| Anticancer | Indole derivatives are known tubulin polymerization and protein kinase inhibitors. nih.gov | In vitro cytotoxicity assays against human cancer cell lines (e.g., HeLa, MCF-7). rsc.org |

| Antimicrobial | The indole nucleus is a key pharmacophore in compounds with antibacterial and antifungal properties. nanochemres.org | Broth microdilution assays against pathogenic bacteria (e.g., S. aureus, E. coli) and fungi. |

| Anti-inflammatory | The structure is related to known indole-based anti-inflammatory agents. nih.gov | LPS-stimulated macrophage cell lines to measure inflammatory cytokine production (e.g., TNF-α, IL-6). nih.gov |

| Antiviral | Indole is a core structure in several compounds with demonstrated antiviral efficacy. nih.gov | Cell-based viral replication assays for a range of viruses. |

Collaborative Research with Materials Science and Nanotechnology

The unique chemical properties of the indole ring make it a valuable component for the development of advanced materials. Collaborative efforts between chemists, materials scientists, and nanotechnologists could lead to novel applications for this compound beyond traditional pharmacology.

Potential interdisciplinary applications include:

Functionalized Nanoparticles: The compound could be incorporated into or onto the surface of nanoparticles, such as those made from magnetic materials (MNPs) or carbon nanotubes, to create hybrid materials. nanochemres.orgresearchgate.net These functionalized nanoparticles could be explored for roles in catalysis or as components in biosensors.

Development of Novel Polymers: The indole moiety can be used to synthesize new polymers with specific electronic or optical properties. Research could investigate the polymerization of derivatives of this compound to create materials for use in electronics or as specialized coatings.

Organic Electronics: The electron-rich nature of the indole ring makes it a candidate for use in organic light-emitting diodes (OLEDs) or organic photovoltaics. mdpi.com

| Interdisciplinary Field | Potential Application of this compound | Rationale |

|---|---|---|

| Materials Science | Component for synthesizing novel polymers. | The indole nucleus can impart unique conductive and photophysical properties to polymeric chains. |

| Nanotechnology | Functionalization of nanoparticles for catalysis or sensing. researchgate.net | The indole group can act as a ligand or reactive site on a nanoparticle surface. |

| Organic Electronics | Scaffold for developing new materials for organic electronic devices. | The aromatic and electron-rich system of indole is suitable for charge transport applications. mdpi.com |

Integration with Artificial Intelligence and Machine Learning in Compound Design

The process of drug discovery and compound optimization is lengthy and expensive. harvard.edu Artificial intelligence (AI) and machine learning (ML) are transforming this landscape by enabling rapid prediction of molecular properties and the design of novel compounds. nih.gov

Applying AI and ML to this compound could accelerate research by:

Predicting Biological Activities: ML models can be trained on large datasets of known indole derivatives to predict the potential biological activities of new, untested compounds, including analogs of this compound. francis-press.com

Optimizing Molecular Structure: Generative AI models can design novel derivatives of the parent compound with enhanced potency, selectivity, or improved pharmacokinetic profiles. harvard.edu These models can explore a vast chemical space to identify promising candidates for synthesis.

Virtual Screening: AI-powered docking simulations can efficiently screen libraries of virtual compounds based on the this compound scaffold against various biological targets to identify potential hits. nih.govacs.org

| AI/ML Application | Objective | Potential Impact on Research |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new derivatives based on their chemical structure. | Prioritizes the synthesis of compounds with the highest probability of success. |

| Generative Models (e.g., VAEs, GANs) | Design novel molecules with desired properties based on the core scaffold. harvard.edu | Accelerates the discovery of new lead compounds with improved characteristics. |

| Molecular Docking and Virtual Screening | Identify potential protein targets and predict binding affinities. acs.org | Reduces the time and cost associated with high-throughput screening. |

Development of Advanced Delivery Systems in Research Models (non-clinical)

A significant challenge for many organic compounds, including indole derivatives, is poor solubility and low bioavailability, which can limit their effectiveness in research and clinical settings. nih.gov The development of advanced, non-clinical delivery systems can help overcome these obstacles.

Future research could focus on formulating this compound into various nanocarriers to enhance its utility in preclinical studies:

Lipid Nanoparticles (LNPs): These have proven effective for delivering various types of molecules and could be adapted to encapsulate this compound, potentially improving its stability and cellular uptake. pharmtech.com

Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to create nanoparticles that provide sustained release of the encapsulated compound. researchgate.net This could be particularly useful for in vivo animal studies requiring prolonged exposure.

Exosomes: These naturally derived vesicles can be exploited as delivery vehicles, offering the potential for targeted delivery and reduced immunogenicity. pharmtech.com

| Delivery System | Potential Advantage for Research Models | Example Application |

|---|---|---|

| Lipid Nanoparticles (LNPs) | Enhances solubility and protects the compound from degradation. pharmtech.com | In vitro cell culture experiments to improve compound uptake. |

| Polymeric Nanoparticles (e.g., PLGA) | Provides controlled and sustained release of the compound. researchgate.net | In vivo animal models to maintain steady-state concentrations. |

| Exosomes | Offers potential for targeted delivery and low immunogenicity. pharmtech.com | Targeted delivery to specific tissues or cell types in preclinical cancer models. |

Addressing Challenges and Opportunities in Indole-Based Research

While the indole scaffold holds immense promise, its development is not without challenges. Addressing these challenges presents significant opportunities for innovation in the study of this compound.

Challenge: Synthetic Complexity: Accessing selectively modified indole derivatives can be a bottleneck in research. bioengineer.org

Opportunity: The development of novel, efficient, and cost-effective synthetic methods, potentially using new catalysts or continuous flow chemistry, can accelerate the generation of diverse analogs of this compound for screening and optimization. bioengineer.orgnih.gov

Challenge: Drug Resistance: In therapeutic areas like oncology and infectious diseases, the emergence of resistance can limit the long-term efficacy of new agents. nih.gov

Opportunity: Research into derivatives of this compound could focus on identifying compounds that act on novel targets or possess multiple mechanisms of action, thereby circumventing existing resistance pathways.

Challenge: Physicochemical Properties: Issues like poor solubility can hamper the development of promising indole-based compounds. nih.gov

Opportunity: A multidisciplinary approach combining medicinal chemistry to modify the molecule's structure with the formulation science described in the previous section can lead to candidates with more favorable drug-like properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.